Ethyl8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate
Description
Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate is a synthetic ethyl ester derivative featuring a phenyl ring substituted at the 3-position with a morpholinomethyl group. The compound combines a lipophilic octanoate chain with a polar morpholine moiety, which may enhance solubility and biological interactions.
Properties
Molecular Formula |
C21H31NO4 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-4-oxooctanoate |
InChI |
InChI=1S/C21H31NO4/c1-2-26-21(24)11-10-20(23)9-4-3-6-18-7-5-8-19(16-18)17-22-12-14-25-15-13-22/h5,7-8,16H,2-4,6,9-15,17H2,1H3 |
InChI Key |
VMBFJVMWLQDACB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)CCCCC1=CC(=CC=C1)CN2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate typically involves a multi-step process. One common method starts with the reaction of 3-(morpholinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and phenyl group can facilitate binding to active sites, while the ester group may undergo hydrolysis to release active metabolites . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of ethyl-substituted oxo-alkanoates, which vary in phenyl ring substituents and chain lengths. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Ethyl-Substituted Oxo-Alkanoates
*Estimated based on substituent contributions (morpholinomethyl ≈ +101 g/mol vs. ethoxy).
Key Observations:
This contrasts with non-polar groups like ethoxy or halogen substituents, which may prioritize lipophilicity over specific binding . Electron-withdrawing groups (e.g., nitro in Ethyl 8-(4-methoxy-3-nitrophenyl)-8-oxooctanoate) could stabilize the ketone moiety, altering reactivity in synthetic pathways .
Biological Activity: Morpholinomethyl-substituted chalcones (e.g., Compound 21) demonstrate anti-inflammatory effects via cAMP modulation and neutrophil inhibition . While the target compound’s ester structure differs, the morpholine moiety suggests analogous pathways could be relevant.
Solubility and Pharmacokinetics :
- The morpholine group likely enhances water solubility compared to purely aromatic or halogenated analogs, though this may be offset by the long alkyl chain .
Biological Activity
Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate, a compound characterized by its unique molecular structure, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H31NO4
- Molecular Weight : 361.5 g/mol
- CAS Number : 898792-52-4
The compound features a morpholine ring, a phenyl group, and an ester functional group, which contribute to its biological activity and versatility in chemical reactions .
The biological activity of Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate is primarily attributed to its interaction with specific molecular targets within cells. The morpholine component is known to influence various enzyme activities and receptor interactions, leading to modulation of cellular signaling pathways. This can result in diverse biological effects, including:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacteria and fungi.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Antimicrobial Activity
In vitro studies have demonstrated that Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate exhibits significant antimicrobial activity against various pathogens. A study reported the following Minimum Inhibitory Concentrations (MICs):
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
These results indicate that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Studies
In a series of experiments on human cancer cell lines, Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate was tested for cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 10 |
| A549 (lung cancer) | 12 |
The IC50 values suggest that the compound effectively inhibits cell proliferation, making it a potential candidate for further development as an anticancer therapeutic agent .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the efficacy of Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate against multi-drug resistant strains of bacteria. The compound was found to enhance the effectiveness of conventional antibiotics when used in combination therapies, suggesting a synergistic effect that could address antibiotic resistance issues.
Case Study 2: Cancer Treatment
In preclinical trials involving xenograft models, treatment with Ethyl 8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate resulted in significant tumor size reduction compared to control groups. The mechanism was linked to the induction of apoptosis and inhibition of angiogenesis within tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
